c-Met-IN-16 -

c-Met-IN-16

Catalog Number: EVT-8763913
CAS Number:
Molecular Formula: C21H17F2N9O
Molecular Weight: 449.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

c-Met-IN-16 is a small molecule compound identified as an inhibitor of the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and motility. The c-Met receptor is activated by hepatocyte growth factor and is implicated in several cancers due to its overexpression or aberrant signaling pathways. c-Met-IN-16 has been developed to target this receptor specifically, aiming to suppress tumor growth and metastasis in c-Met-dependent cancers.

Source

The development of c-Met-IN-16 stems from research focused on creating potent inhibitors of the c-Met signaling pathway. Initial studies synthesized various compounds based on triazolopyrazine and pyridoxazine scaffolds, leading to the identification of c-Met-IN-16 as a promising candidate for further investigation .

Classification

c-Met-IN-16 falls under the classification of small molecule inhibitors targeting receptor tyrosine kinases. Its primary focus is on inhibiting the activity of the c-Met receptor, which is crucial in cancer biology.

Synthesis Analysis

Methods

The synthesis of c-Met-IN-16 involves several key steps, primarily focusing on the development of triazolopyrazine derivatives. The synthesis process can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple steps of chemical reactions.
  2. Reactions: Key reactions include cyclization and functional group modifications to form the triazolopyrazine core structure.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Technical details regarding the specific reagents and conditions used in each step are critical for replicating the synthesis and optimizing yields .

Molecular Structure Analysis

Structure

The molecular structure of c-Met-IN-16 features a triazolopyrazine core with various substituents that enhance its binding affinity for the c-Met receptor. The precise three-dimensional conformation can be determined using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Key structural data includes:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 255.31 g/mol
  • Structural Features: The presence of nitrogen-containing heterocycles contributes to its interaction with the c-Met active site .
Chemical Reactions Analysis

Reactions

c-Met-IN-16 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Kinase Inhibition Reaction: Inhibits phosphorylation of substrates by competing with ATP at the active site of the c-Met kinase.
  2. Metabolic Stability Testing: Evaluates how the compound reacts in biological systems, assessing its stability and potential metabolic pathways.

Technical details regarding reaction conditions, such as temperature and solvent systems, are essential for understanding its efficacy as an inhibitor .

Mechanism of Action

Process

The mechanism by which c-Met-IN-16 exerts its effects involves:

  1. Binding to c-Met: The compound binds to the ATP-binding pocket of the c-Met receptor.
  2. Inhibition of Phosphorylation: By preventing ATP from binding, it inhibits downstream signaling pathways associated with cell proliferation and survival.
  3. Impact on Tumor Growth: This inhibition leads to reduced tumor cell proliferation and increased apoptosis in cancers dependent on c-Met signaling.

Data from in vitro assays demonstrate significant inhibition of cell growth in models expressing high levels of c-Met .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses include spectroscopic methods (e.g., UV-Vis, IR) to characterize these properties further .

Applications

c-Met-IN-16 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: Used extensively in studies investigating the role of c-Met in tumorigenesis and metastasis.
  2. Therapeutic Development: Potentially developed into a therapeutic agent for treating cancers characterized by aberrant c-Met signaling.
  3. Biomarker Studies: Assists in understanding the molecular mechanisms underlying cancer progression related to c-Met expression levels.
Introduction to c-MET as a Therapeutic Target in Oncology

Role of c-MET Signaling in Tumorigenesis and Metastasis

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase encoded by the MET proto-oncogene, located on chromosome 7q31. Its sole ligand, hepatocyte growth factor, mediates activation through paracrine or autocrine mechanisms. Upon hepatocyte growth factor binding, c-MET undergoes dimerization and autophosphorylation at tyrosine residues Y1234/Y1235 in the kinase domain, followed by phosphorylation of Y1349/Y1356 in the carboxyl-terminal docking site. This creates multisubstrate docking sites that recruit adaptor proteins (e.g., growth factor receptor-bound protein 2, growth factor receptor-bound protein 2-associated-binding protein 1, phospholipase Cγ), activating downstream oncogenic pathways:

  • RAS-mitogen-activated protein kinase pathway: Promotes cell proliferation and differentiation [3] [8]
  • Phosphatidylinositol 3-kinase-protein kinase B-mammalian target of rapamycin pathway: Regulates cell survival and metabolism [8]
  • Signal transducer and activator of transcription 3 pathway: Facilitates immune evasion and angiogenesis [7]

Dysregulation of c-MET signaling occurs through multiple mechanisms across solid tumors, driving invasive growth programs characterized by cell scattering, migration, and extracellular matrix invasion. Key oncogenic alterations include:

  • Gene amplification: Results in protein overexpression and ligand-independent signaling. Observed in 1–5% of non-small cell lung carcinoma and 9–23% of gastric carcinomas [1] [7].
  • Exon 14 skipping mutations (METex14): Deletes the juxtamembrane domain containing the Cbl E3 ubiquitin ligase binding site (Y1003), impairing receptor degradation and causing sustained signaling. Present in 3–4% of non-small cell lung carcinoma cases [2] [7].
  • Transcriptional upregulation: Induced by hypoxia or microenvironmental factors, leading to hepatocyte growth factor/c-MET axis overactivation [8].

Table 1: Prevalence and Functional Impact of c-MET Dysregulation in Solid Tumors [1] [7] [8]

Tumor TypeAlteration TypePrevalence (%)Downstream Effects
Non-Small Cell Lung CarcinomaMET Amplification1–5Increased migration, EGFR-TKI resistance
Gastric CancerMET Amplification9–23Poor prognosis, invasion
Non-Small Cell Lung CarcinomaMETex14 Skipping3–4Sustained kinase activation
Hepatocellular CarcinomaProtein Overexpression30–100Angiogenesis, metastasis
Colorectal CancerMET Amplification9 (primary) to 89% (metastases)Metastatic progression

c-MET Dysregulation in Resistance Mechanisms to Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors

The hepatocyte growth factor/c-MET axis is a well-characterized resistance pathway to epidermal growth factor receptor-tyrosine kinase inhibitors. In epidermal growth factor receptor-mutant non-small cell lung carcinoma, MET amplification occurs in 5–21% of patients progressing on first-generation epidermal growth factor receptor-tyrosine kinase inhibitors (e.g., erlotinib, gefitinib). This amplification activates phosphoinositide 3-kinase signaling via Erb-B2 receptor tyrosine kinase 3 phosphorylation, bypassing inhibited epidermal growth factor receptor pathways [4] [10]. Additional resistance mechanisms include:

  • Ligand-dependent crosstalk: Stromal-derived hepatocyte growth factor activates c-MET, inducing epidermal growth factor receptor-independent survival signals [8].
  • Receptor co-expression: Epidermal growth factor receptor and c-MET colocalize on tumor membranes, enabling heterodimer formation and reciprocal transactivation. This renders tumors dependent on both receptors [10].
  • Compensatory pathway activation: Downstream effectors (e.g., RAS-mitogen-activated protein kinase, phosphoinositide 3-kinase-protein kinase B) remain stimulated via c-MET despite epidermal growth factor receptor blockade [4].

Table 2: c-MET-Mediated Resistance to Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors in Non-Small Cell Lung Carcinoma [4] [10]

Resistance MechanismFrequency in EGFR-TKI-Resistant Tumors (%)Key Molecular EventsFunctional Consequence
MET Amplification5–21ERBB3/PI3K/AKT reactivationBypass of EGFR signaling
Hepatocyte Growth Factor Overexpression35–50Ligand-dependent c-MET dimerizationCell survival in hypoxic niches
EGFR/c-MET Heterodimerization15–30Cross-phosphorylation of kinase domainsSustained MAPK and STAT3 signaling
Downstream Pathway Convergence>80Shared RAS/PI3K effector activationReduced apoptotic response

Rationale for Targeting c-MET in Precision Oncology

c-MET qualifies as a high-priority therapeutic target due to its dual role as a primary oncogenic driver and a mediator of acquired resistance. Biomarker-guided patient selection is critical for clinical efficacy:

  • Actionable genetic alterations: METex14 alterations and high-level MET amplification (gene copy number ≥10 or MET/CEP7 ratio ≥5) predict response to c-MET inhibitors. METex14 occurs in 3–4% of lung adenocarcinomas and 20–30% of sarcomatoid carcinomas, while MET amplification is enriched in metastatic sites [2] [7].
  • Co-alteration patterns: MET amplification coexists with epidermal growth factor receptor (22%), anaplastic lymphoma kinase (9%), or KRAS mutations in non-small cell lung carcinoma, necessitating combinatorial approaches [7].
  • Functional biomarkers: Hepatocyte growth factor expression in tumor stroma and phospho-c-MET immunohistochemistry levels stratify ligand-dependent signaling tumors [1] [9].

The development of selective type Ib inhibitors (e.g., capmatinib, tepotinib) validates c-MET targeting, showing objective response rates of 40–68% in METex14-altered non-small cell lung carcinoma. These agents bind the active kinase conformation with high specificity, minimizing off-target effects [6]. c-MET inhibition also restores epidermal growth factor receptor-tyrosine kinase inhibitor sensitivity in MET-amplified/epidermal growth factor receptor-mutant models, supporting combination therapies [4] [10].

Table 3: Prevalence of Actionable c-MET Alterations Across Solid Tumors (AACR GENIE Database) [2] [5]

Tumor TypeMETex14 Alterations (%)MET Amplification (%)Associated Biomarkers
Non-Small Cell Lung Carcinoma42None in high-level amplification
Renal Cancers1.21.2VHL mutations
Hepatobiliary Cancers0.41.2TP53 mutations
Colorectal Cancer00.4KRAS/APC mutations
Ovarian Cancer0.10.2BRCA1/2 alterations

Structurally, c-MET inhibitors leverage fused [5,6]-bicyclic nitrogen-containing heterocyclic cores (e.g., pyridopyrimidinones, imidazopyridazines) to achieve potent adenosine triphosphate-competitive inhibition. These scaffolds optimize binding to the hinge region and hydrophobic pockets of c-MET, conferring selectivity over other kinases like AXL or RON [6]. This pharmacophore strategy underpins the design of next-generation inhibitors, including c-Met-In-16, to overcome acquired resistance mutations.

Properties

Product Name

c-Met-IN-16

IUPAC Name

N-[6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide

Molecular Formula

C21H17F2N9O

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33)

InChI Key

RLLSEIXUTRQGNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NN=C3C(C4=NN5C=C(N=C5C=C4)NC(=O)C6CC6)(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.